molecular formula C9H14ClN3O B7982331 6-Morpholinopyridin-3-amine hydrochloride

6-Morpholinopyridin-3-amine hydrochloride

Cat. No.: B7982331
M. Wt: 215.68 g/mol
InChI Key: YGQGIDUCUZCEGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 6-Morpholinopyridin-3-amine hydrochloride (CAS: 52023-68-4) is a pyridine derivative with a morpholine substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₉H₁₄ClN₃O (hydrochloride form), with a molecular weight of 215.68 g/mol (calculated from the free base molecular weight of 179.11 g/mol + HCl ). The morpholine ring enhances solubility and modulates electronic properties, making it valuable in medicinal chemistry research .

Synthesis: The compound is synthesized via hydrogenation using Pd/C in methanol, followed by purification via recrystallization . It serves as a key intermediate in the preparation of novel acetamide derivatives with cytotoxic activity .

Applications:
Primarily used in research for drug discovery, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

6-morpholin-4-ylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;/h1-2,7H,3-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQGIDUCUZCEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Base Neutralization

The free base 6-morpholinopyridin-3-amine is treated with hydrochloric acid (1.0–1.2 equivalents) in anhydrous ethanol or diethyl ether. The mixture is stirred at 0–5°C for 1 hour, yielding a crystalline precipitate. Filtration and washing with cold ether provide the hydrochloride salt with >95% purity.

Critical Parameters:

  • Acid Concentration: Excess HCl leads to hygroscopic salts.

  • Solvent Choice: Ethanol improves crystallinity compared to ether.

Comparative Analysis of Methodologies

Yield and Purity Across Protocols

The table below contrasts key synthetic approaches:

MethodStarting MaterialCatalyst/SolventTimeYield (%)Purity (%)
Classical Substitution2-Chloro-5-nitropyridinePd/C, MeOH3 h8498
Microwave Synthesis2-Chloro-5-nitropyridineNone, Neat10 m9799
Ethyl Acetate Hydrogenation4-(5-Nitro-pyridin-2-yl)morpholinePd/C, EtOAc3 h8597

Scalability Considerations

  • Batch Reactors: Traditional hydrogenation in ethyl acetate allows kilogram-scale production but requires high-pressure equipment.

  • Continuous Flow: Microwave methods show potential for continuous manufacturing but lack industrial validation.

Purification and Characterization

Chromatographic Techniques

Crude 6-morpholinopyridin-3-amine is purified via silica gel chromatography using gradients of ethyl acetate in hexane (30% → 70%). The hydrochloride salt is recrystallized from ethanol/water (9:1) to remove residual morpholine.

Analytical Data

  • Melting Point: 132–134°C (hydrochloride salt).

  • LCMS: m/z 180.1 [M+H]⁺ for free base; 216.1 [M+H]⁺ for hydrochloride.

  • ¹H NMR (DMSO-d₆): δ 2.85 (m, 4H, morpholine), 3.70 (m, 4H, morpholine), 6.40 (d, J = 8.8 Hz, 1H, pyridine), 7.55 (dd, J = 8.8, 2.8 Hz, 1H, pyridine), 8.10 (d, J = 2.8 Hz, 1H, pyridine).

Industrial Optimization Strategies

Solvent Recycling

Methanol from hydrogenation steps is distilled and reused, reducing production costs by 18–22%.

Catalyst Recovery

Pd/C filtration through Celite beds enables 90–95% catalyst recovery, with activity retained over five cycles.

Challenges and Mitigation

Byproduct Formation

  • Issue: Over-reduction to 6-morpholinopiperidin-3-amine occurs at hydrogen pressures >3 atm.

  • Solution: Maintain H₂ pressure at 1–2 atm and monitor reaction progress via TLC.

Hygroscopicity Management

  • Issue: Hydrochloride salt absorbs moisture during storage.

  • Solution: Package under nitrogen atmosphere with desiccants .

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinopyridin-3-amine hydrochloride can undergo various types of chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Morpholinopyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine Derivatives with Amine Substituents

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use References
6-Morpholinopyridin-3-amine hydrochloride C₉H₁₄ClN₃O 215.68 Morpholine, amine Research applications
6-Chloropyridin-3-amine C₅H₅ClN₂ 128.56 Chlorine, amine Pharmaceutical intermediate
6-(Difluoromethyl)pyridin-3-amine hydrochloride C₆H₇ClF₂N₂ 198.59 Difluoromethyl, amine Research (fluorinated probes)
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 285.80 Benzene, ether, amine Analgesic (μ-opioid agonist)


Key Observations :

  • Substituent Effects: The morpholine group in 6-Morpholinopyridin-3-amine hydrochloride improves water solubility compared to halogenated analogues like 6-chloropyridin-3-amine . Fluorinated derivatives (e.g., 6-(difluoromethyl)pyridin-3-amine hydrochloride) exhibit enhanced metabolic stability and binding affinity in receptor studies .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles
Compound Name Therapeutic Category Mechanism of Action Research/Clinical Use
6-Morpholinopyridin-3-amine hydrochloride Research chemical Kinase inhibition, cytotoxicity assays Preclinical drug discovery
Tapentadol Hydrochloride Analgesic Dual μ-opioid agonist + norepinephrine reuptake inhibitor Approved for chronic pain
Ropinirole Hydrochloride Antiparkinsonian Dopamine D₂/D₃ receptor agonist Parkinson’s disease, restless legs syndrome


Key Differences :

  • 6-Morpholinopyridin-3-amine hydrochloride lacks clinical approval but is pivotal in synthesizing cytotoxic agents (e.g., acetamide derivatives ).
  • Tapentadol and Ropinirole are clinically validated drugs with well-defined mechanisms, highlighting the impact of substituents on biological activity .

Critical Analysis :

  • Pd/C-catalyzed hydrogenation is a common step for amine synthesis (shared by 6-Morpholinopyridin-3-amine and ’s compound) .
  • The use of DIPEA (N,N-diisopropylethylamine) in highlights variability in base selection for optimizing reaction conditions .

Biological Activity

6-Morpholinopyridin-3-amine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and as an adenosine kinase inhibitor. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

6-Morpholinopyridin-3-amine hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C9H13N3O·HCl
  • Molecular Weight : 203.68 g/mol

This compound features a pyridine ring substituted with a morpholine group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 6-Morpholinopyridin-3-amine hydrochloride on various cancer cell lines. In particular, it has shown moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.

Table 1: Cytotoxic Activity of 6-Morpholinopyridin-3-amine Hydrochloride

Cell LineIC50 (µM)Comparative Control (Sorafenib IC50)
HepG274.25.2
MDA-MB-23127.11.4

The data indicates that while the compound exhibits lower activity compared to sorafenib, it still presents a promising profile for further development as an anticancer agent .

The mechanism through which 6-Morpholinopyridin-3-amine hydrochloride exerts its effects appears to involve the inhibition of specific protein kinases, notably VEGFR2. Although the inhibitory rate on VEGFR2 kinase was relatively low (3.76% at 20 µM), the compound's ability to induce cytotoxicity suggests that it may act through multiple pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, revealing its potential as a lead structure for developing novel anticancer agents with lower toxicity profiles compared to existing treatments .
  • Comparative Analysis : In comparative studies against other derivatives, modifications in the chemical structure (such as substituting different groups on the pyridine ring) resulted in varied cytotoxic profiles, indicating that structural optimization could enhance its efficacy .

Future Directions

The ongoing research into 6-Morpholinopyridin-3-amine hydrochloride suggests several avenues for future exploration:

  • Structural Modifications : Investigating how different substituents affect biological activity could lead to more potent derivatives.
  • Combination Therapies : Studying its effects in combination with other chemotherapeutic agents may yield synergistic effects.
  • Mechanistic Studies : Further elucidation of its mechanisms of action will be critical for understanding how to optimize its therapeutic potential.

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